molecular formula C13H16FNO4S B6244390 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate CAS No. 2411198-46-2

4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate

Cat. No.: B6244390
CAS No.: 2411198-46-2
M. Wt: 301.3
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Description

4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate is a complex organic compound that features a pyrrolidine ring, an acetyl group, and a fluoranesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl compound, which can be achieved through a series of reactions including alkylation and acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoranesulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and fluoranesulfonate group play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms and identify the specific molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl benzenesulfonate
  • 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl toluenesulfonate
  • 4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl methanesulfonate

Uniqueness

4-acetyl-2-[(pyrrolidin-1-yl)methyl]phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2411198-46-2

Molecular Formula

C13H16FNO4S

Molecular Weight

301.3

Purity

95

Origin of Product

United States

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